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Compound of Interest

Compound Name:
1-(2,4-dichlorophenyl)-1H-pyrazol-

3-amine

CAS No.: 90273-59-9

Cat. No.: B1489015

Get Quote

Executive Summary
1-(2,4-dichlorophenyl)-1H-pyrazol-3-amine is a substituted pyrazole derivative characterized

by a 2,4-dichlorophenyl group at the N1 position and a primary amine at the C3 position.[1] It

belongs to the class of N-arylpyrazoles, a privileged scaffold in drug discovery known for its

role in cannabinoid receptor antagonists (e.g., Rimonabant), kinase inhibitors, and

agrochemical insecticides (e.g., Fipronil analogs).

Critical Distinction: Researchers must distinguish this compound from its more common

regioisomer, 5-amino-1-(2,4-dichlorophenyl)pyrazole. The synthesis of N-arylpyrazoles from

arylhydrazines typically favors the 5-amino isomer due to thermodynamic stability during

cyclization. Accessing the 3-amino isomer requires specific regiospecific synthetic strategies.

Chemical Identity & Physicochemical Properties
The following data compares the target 3-amine with its common 5-amine isomer to aid in

identification and separation.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1489015#bc-rfq
https://www.benchchem.com/product/b1489015/docs?utm_src=pdf-body#in-depth-technical-guide-1-2-4-dichlorophenyl-1h-pyrazol-3-amine
https://comptox.epa.gov/dashboard/chemical/properties/DTXSID301027454
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1489015?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property
1-(2,4-dichlorophenyl)-1H-

pyrazol-3-amine (Target)

5-amino-1-(2,4-

dichlorophenyl)pyrazole

(Common Isomer)

CAS Number
Not widely listed; often

confused with 5-amine
58791-79-0 (and derivatives)

Molecular Formula C₉H₇Cl₂N₃ C₉H₇Cl₂N₃

Molecular Weight 228.08 g/mol 228.08 g/mol

LogP (Predicted) ~2.6 – 2.9 ~2.5 – 2.8

pKa (Conj. Acid) ~3.2 (Weak base)
~2.5 (Less basic due to N1-

phenyl steric/electronic effect)

H-Bond Donors 2 (–NH₂) 2 (–NH₂)

H-Bond Acceptors 2 (N of pyrazole, N of amine) 2

Appearance Off-white to pale yellow solid White to yellow crystalline solid

Melting Point Predicted: 110–115 °C Experimental: 134–136 °C

Structural Insight: The 2,4-dichlorophenyl group at N1 exerts a strong electron-withdrawing

effect and steric hindrance. In the 5-amine isomer, the amino group is sterically crowded by the

ortho-chloro substituent of the phenyl ring, reducing its nucleophilicity. In the 3-amine isomer,

the amino group is distal to the phenyl ring, making it more accessible for subsequent

derivatization (e.g., amide coupling).

Solubility & Formulation Protocols
Due to the lipophilic nature of the dichlorophenyl moiety, this compound exhibits poor aqueous

solubility. Proper formulation is critical for biological assays.

Solubility Profile
Water: Insoluble (< 0.1 mg/mL).

DMSO (Dimethyl Sulfoxide): Highly Soluble (> 50 mg/mL). Recommended for stock

solutions.
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Ethanol: Soluble (> 20 mg/mL).

DCM/Chloroform: Soluble.

Standard Stock Solution Protocol (10 mM)
Weigh: 2.28 mg of compound.

Dissolve: Add 1.0 mL of anhydrous DMSO. Vortex for 30 seconds until clear.

Storage: Aliquot and store at -20°C. Stable for >6 months if protected from moisture.

Aqueous Dilution for Biological Assays
To prevent precipitation in cell culture media or enzymatic buffers:

Dilution Factor: Do not exceed 0.5% v/v DMSO final concentration.

Stepwise Dilution:

Dilute 10 mM stock 1:10 in DMSO to create 1 mM working stock.

Add 1 µL of 1 mM stock to 999 µL of buffer (rapid injection while vortexing).

Result: 1 µM solution with 0.1% DMSO.

Visual Check: Inspect for turbidity. If precipitation occurs, use a solubility enhancer like 20%

HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in the aqueous phase.

Synthesis & Manufacturing
The synthesis of the 3-amine isomer requires a "kinetic" approach to avoid the thermodynamic

trap of the 5-amine.

Pathway A: Regioselective Synthesis of 3-Amine (Target)
To obtain the 3-amino isomer, the reaction must direct the hydrazine nitrogen (N1) to attack the

carbon distal to the nitrile group, or use a pre-formed pyrazole scaffold.

Reagents: 2,4-Dichlorophenylhydrazine + 2-Haloacrylonitrile (e.g., 2-chloroacrylonitrile).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1489015?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism: The hydrazine attacks the electrophilic carbon bearing the halogen (Michael

addition-elimination sequence) followed by cyclization onto the nitrile.

Conditions: Ethanol/Water reflux with mild base (NaHCO₃).

Pathway B: Synthesis of 5-Amine (Common Isomer)
Provided for comparison to identify potential impurities.

Reagents: 2,4-Dichlorophenylhydrazine + 3-Ethoxyacrylonitrile (or 3-aminocrotononitrile).

Mechanism: Initial attack of hydrazine on the ethoxy-carbon (beta-carbon) followed by

cyclization. This places the amino group at position 5, adjacent to the N1-phenyl.

Experimental Workflow (Diagram)

2,4-Dichlorophenylhydrazine
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 + 
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 Cyclization 
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 Cyclization 

Click to download full resolution via product page

Caption: Divergent synthesis pathways for N-arylaminopyrazoles. The choice of electrophile

dictates the regiochemistry (3-amine vs. 5-amine).

Applications in Drug Discovery
This scaffold is a bioisostere and precursor for several high-value targets.

1. Cannabinoid Receptor 1 (CB1) Antagonists: The 1-(2,4-dichlorophenyl) moiety is the

"anchor" pharmacophore for Rimonabant (SR141716). While Rimonabant utilizes a central

pyrazole-3-carboxamide core, the 3-amino analog serves as a precursor to:
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Urea derivatives: Reacting the 3-amine with isocyanates yields urea-linked antagonists with

improved metabolic stability.

Amide derivatives: Coupling with carboxylic acids generates novel inverse agonists.

2. Kinase Inhibition: The aminopyrazole motif functions as an ATP-mimetic hinge binder. The

2,4-dichlorophenyl group occupies the hydrophobic pocket (Gatekeeper region) in kinases

such as p38 MAPK and Src family kinases.

3. Agrochemicals: Similar to Fipronil, N-arylpyrazoles with amino groups are potent GABA-

gated chloride channel blockers, useful as insecticides.

Safety & Handling (SDS Summary)
Hazard Classification (GHS):

Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

Skin Irritation: Category 2.

Eye Irritation: Category 2A.

Specific Target Organ Toxicity (STOT): Category 3 (Respiratory irritation).

Handling Protocols:

Engineering Controls: Use only in a chemical fume hood.

PPE: Nitrile gloves (double gloving recommended due to lipophilicity), safety goggles, and

lab coat.

Spill Cleanup: Adsorb with inert material (vermiculite) and dispose of as hazardous organic

waste. Do not flush down drains; toxic to aquatic life.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. CompTox Chemicals Dashboard [comptox.epa.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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